methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a molecular formula of C24H25NO6 This compound is part of the isoindole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a heptyloxy-substituted benzaldehyde with a phthalic anhydride derivative under acidic conditions to form the isoindole core. This is followed by esterification and further functionalization to introduce the dioxo and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{4-[(butyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Methyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 2-(4-heptoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H25NO6/c1-3-4-5-6-7-14-31-24(29)16-8-11-18(12-9-16)25-21(26)19-13-10-17(23(28)30-2)15-20(19)22(25)27/h8-13,15H,3-7,14H2,1-2H3 |
InChI Key |
XUTZLPZRDNEEID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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